Cas no 1001648-73-2 (2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone)

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
- 2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one
- 2-amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole
- 7(4H)-Benzothiazolone,2-amino-6-bromo-5,6-dihydro
- BEN767
- 2-Amino-6-Bromo-5,6-Dihydro-4H-Benzothiazol-7-One
- 2-AMino-6-BroMo-5 ,6-Dihydrobenzo[d]thiazol-7(4H)-One
- 2-Amino-6-Bromo-5,6-Dihydro-4H-Benzothiazol-7-One(WX140942)
- AS-68142
- AKOS037646320
- 2-amino-6-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
- 6-bromo-2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-7-one
- DTXSID20732351
- 2-Amino-6-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Y7TRU9LGD6
- 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- SCHEMBL4597273
- J-000058
- EN300-3036078
- 7(4H)-Benzothiazolone, 2-amino-6-bromo-5,6-dihydro-
- A901250
- CS-0037129
- DB-292880
- BQB64873
- 1001648-73-2
-
- MDL: MFCD19442517
- インチ: InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10)
- InChIKey: PHFIWBGTVLJDDJ-UHFFFAOYSA-N
- ほほえんだ: C1CC2=C(C(=O)C1Br)SC(=N)N2
計算された属性
- せいみつぶんしりょう: 245.94600
- どういたいしつりょう: 245.94625g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 84.2Ų
じっけんとくせい
- 密度みつど: 1.870±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.17 g/l)(25ºC)、
- PSA: 84.22000
- LogP: 2.19890
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059006764-1g |
2-Amino-6-bromo-5,6-dihydro-4h-benzothiazol-7-one |
1001648-73-2 | 90% | 1g |
$998.52 | 2023-09-04 | |
eNovation Chemicals LLC | D958363-250mg |
2-AMino-6-broMo-5,6-dihydro-7(4H)-benzothiazolone |
1001648-73-2 | 95% | 250mg |
$500 | 2023-09-04 | |
Enamine | EN300-3036078-0.1g |
2-amino-6-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |
1001648-73-2 | 95.0% | 0.1g |
$241.0 | 2025-03-19 | |
Enamine | EN300-3036078-0.05g |
2-amino-6-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |
1001648-73-2 | 95.0% | 0.05g |
$162.0 | 2025-03-19 | |
TRC | A601640-1g |
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone |
1001648-73-2 | 1g |
$ 1367.00 | 2023-09-08 | ||
TRC | A601640-1000mg |
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone |
1001648-73-2 | 1g |
$ 1367.00 | 2023-04-19 | ||
eNovation Chemicals LLC | Y0998710-5g |
2-amino-6-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
1001648-73-2 | 95% | 5g |
$2350 | 2024-08-02 | |
Enamine | EN300-3036078-10g |
2-amino-6-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one |
1001648-73-2 | 95% | 10g |
$3007.0 | 2023-09-05 | |
A2B Chem LLC | AE14718-2mg |
2-Amino-6-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
1001648-73-2 | 2mg |
$86.00 | 2024-04-20 | ||
A2B Chem LLC | AE14718-3mg |
2-Amino-6-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
1001648-73-2 | 3mg |
$105.00 | 2024-04-20 |
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
8. Back matter
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazoloneに関する追加情報
Introduction to 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS No. 1001648-73-2)
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, identified by the Chemical Abstracts Service Number (CAS No.) 1001648-73-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural features of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, particularly the presence of both amino and bromo substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.
The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological functions, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The introduction of additional functional groups, such as the amino and bromo substituents in 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, further modulates its pharmacological profile, making it a valuable candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced therapeutic efficacy and reduced side effects. 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone has emerged as a promising intermediate in the synthesis of various bioactive molecules. Its structural framework allows for facile modifications, enabling chemists to explore new derivatives with tailored biological properties.
One of the most compelling aspects of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is its potential role in the development of targeted therapies. The bromo group serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules. Similarly, the amino group can be utilized for amide bond formation or other conjugation strategies, expanding the compound’s utility in drug design.
Recent studies have highlighted the importance of benzothiazole derivatives in addressing emerging therapeutic challenges. For instance, research has demonstrated that modifications at the 5-position of the benzothiazole ring can significantly influence its binding affinity to biological targets. This observation has prompted investigations into the synthesis of analogs of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone with altered substitution patterns to optimize their pharmacokinetic profiles.
The bromo substituent at the 6-position not only enhances reactivity but also contributes to the compound’s metabolic stability. This balance between reactivity and stability makes 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone an attractive building block for drug discovery programs. Furthermore, its solubility characteristics and ease of purification make it suitable for both laboratory-scale synthesis and large-scale production.
In clinical settings, compounds derived from benzothiazole have shown promise in treating a variety of diseases. For example, certain benzothiazole-based drugs have been investigated for their potential in modulating immune responses and inhibiting inflammatory pathways. The structural motif of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone aligns well with these therapeutic strategies, suggesting its potential application in developing novel immunomodulatory agents.
The synthesis of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as thioanisole or thiourea derivatives, key intermediates can be obtained through cyclization reactions followed by bromination and amination steps. These synthetic routes are well-established and can be optimized to achieve high yields and purity levels.
The role of computational chemistry in designing derivatives of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone cannot be overstated. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with remarkable accuracy. This approach has accelerated the discovery process by enabling virtual screening of large libraries of potential candidates before experimental synthesis.
Future directions in research may focus on exploring the pharmacological effects of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone and its derivatives. Preclinical studies could investigate its efficacy in animal models for conditions such as cancer or neurodegenerative diseases. Additionally, structural modifications aimed at improving bioavailability and reducing toxicity will be crucial for translating preclinical findings into clinical applications.
The versatility of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone as a pharmacophore underscores its significance in modern drug discovery. Its ability to serve as a scaffold for generating structurally diverse compounds with tailored biological activities positions it as a cornerstone molecule in medicinal chemistry research. As advancements continue to emerge from interdisciplinary collaborations between synthetic chemists and biologists, we can expect further insights into the therapeutic potential of this remarkable compound.
1001648-73-2 (2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone) 関連製品
- 18193-59-4(5-Isopropyl-4-methylthiazole-2-ylamine)
- 104617-49-4(4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine)
- 104617-51-8(6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole)
- 106006-84-2((-)-2-Amino-6-propionamido-tetrahydrobenzothiazole)
- 30748-47-1(1-(2-Amino-4-methylthiazol-5-yl)ethanone)
- 104632-26-0((S)-Pramipexole)
- 106092-09-5((6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine)
- 106092-11-9((6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine)
- 67899-00-7(2-amino-4-methyl-1,3-thiazole-5-carboxylic acid)
- 1182284-47-4(4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine)
